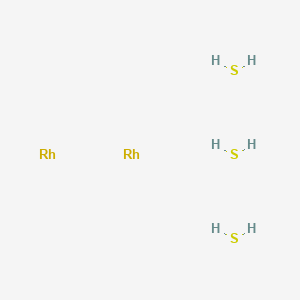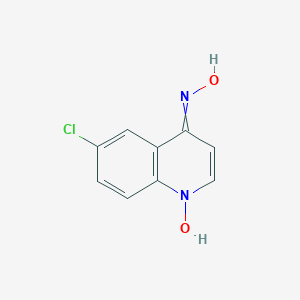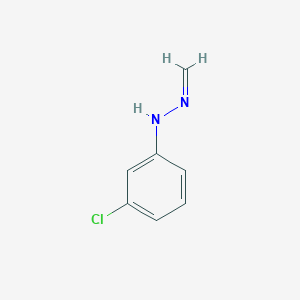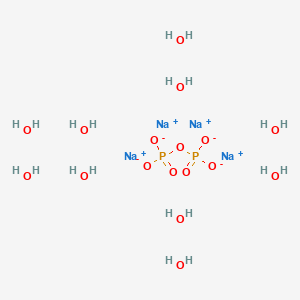![molecular formula C16H18N6O4S B078800 2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-28-1](/img/structure/B78800.png)
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of the P2X7 receptor, which plays a crucial role in the immune system and is involved in various physiological and pathological processes.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in the immune response. P2X7 receptor antagonist works by blocking the activation of the receptor, thereby reducing the release of pro-inflammatory cytokines and suppressing the immune response. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Efectos Bioquímicos Y Fisiológicos
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, thereby suppressing the immune response and reducing inflammation. In addition, P2X7 receptor antagonist has also been shown to have analgesic effects, as it reduces the release of substance P, a key mediator of pain. Moreover, P2X7 receptor antagonist has been shown to have neuroprotective effects, as it reduces the release of glutamate, a key mediator of neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of P2X7 receptor antagonist is its high potency and selectivity, which makes it suitable for various research applications. Moreover, P2X7 receptor antagonist has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for scientific research. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, careful experimental design and validation are required to ensure the specificity and reliability of the results.
Direcciones Futuras
There are various future directions for the research and development of P2X7 receptor antagonist. One of the potential applications of P2X7 receptor antagonist is in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and psoriasis. Moreover, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, the development of more potent and selective P2X7 receptor antagonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Métodos De Síntesis
The synthesis of P2X7 receptor antagonist involves multiple steps, starting with the reaction of 2,6-dichloropurine with 2-(pyridin-2-ylmethylsulfanyl)ethanamine to form 2-chloro-6-(pyridin-2-ylmethylsulfanyl)purine. This intermediate is then reacted with 5-(hydroxymethyl)oxolane-3,4-diol to obtain the final product, P2X7 receptor antagonist. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
P2X7 receptor antagonist has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
Número CAS |
13153-28-1 |
|---|---|
Nombre del producto |
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Fórmula molecular |
C16H18N6O4S |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4S/c17-16-20-13-10(14(21-16)27-6-8-3-1-2-4-18-8)19-7-22(13)15-12(25)11(24)9(5-23)26-15/h1-4,7,9,11-12,15,23-25H,5-6H2,(H2,17,20,21) |
Clave InChI |
HXUKVSGGBZUOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Otros números CAS |
13153-28-1 |
Sinónimos |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl) oxolane-3,4-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



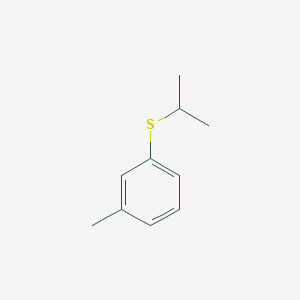
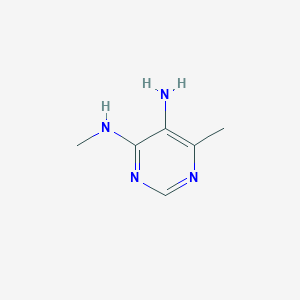
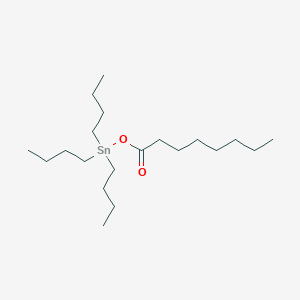
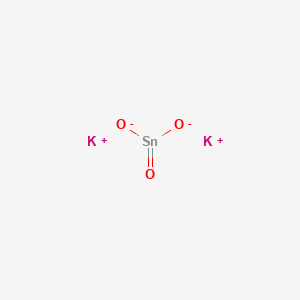
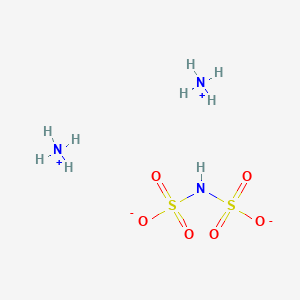
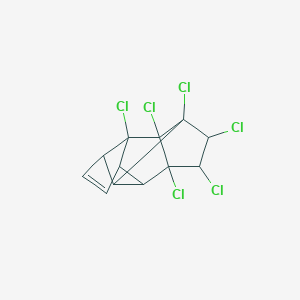
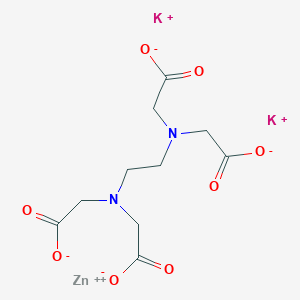
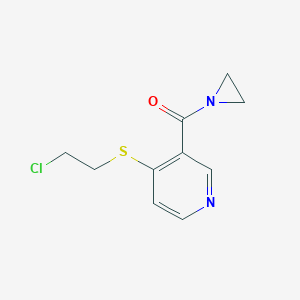
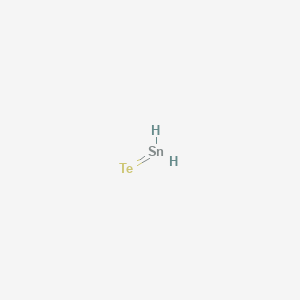
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
